4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide
Overview
Description
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides It is characterized by the presence of a dichlorophenoxy group, a fluorophenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with thiourea in the presence of a suitable oxidizing agent, such as hydrogen peroxide, under acidic conditions.
Attachment of the Phenoxy Group: The 2,4-dichlorophenoxy group can be introduced by reacting 2,4-dichlorophenol with an appropriate alkylating agent, such as 1-bromobutane, in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves coupling the thiazole derivative with the phenoxy derivative using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenoxy group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:
Agriculture: As a herbicide, it is used to control broadleaf weeds in crops.
Pharmaceuticals: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets:
Herbicidal Action: The compound inhibits the growth of weeds by interfering with the synthesis of essential amino acids, leading to cell death.
Anti-inflammatory Action: It modulates the activity of enzymes involved in the inflammatory response, reducing inflammation.
Anticancer Action: The compound induces apoptosis in cancer cells by activating specific signaling pathways, such as the p53 pathway.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: :
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2FN2O2S/c20-13-5-8-17(15(21)10-13)26-9-1-2-18(25)24-19-23-16(11-27-19)12-3-6-14(22)7-4-12/h3-8,10-11H,1-2,9H2,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOZQIRSDBCJJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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